molecular formula C7H14N2O B11923557 2-Propylazetidine-1-carboxamide

2-Propylazetidine-1-carboxamide

Cat. No.: B11923557
M. Wt: 142.20 g/mol
InChI Key: AVTUVIKBCHBAAL-UHFFFAOYSA-N
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Description

2-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylazetidine-1-carboxamide typically involves the amidation of 2-propylazetidine with a carboxylic acid derivative. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:

    Catalytic Amidation: Utilizes catalysts such as carbodiimides or boronic acids to facilitate the reaction.

    Non-Catalytic Amidation: Involves direct reaction between the amine and carboxylic acid without a catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Automated systems can integrate multiple steps, including amidation and purification, to streamline production .

Chemical Reactions Analysis

Types of Reactions: 2-Propylazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly employs reducing agents like lithium aluminum hydride.

    Substitution: Involves reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

2-Propylazetidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-propylazetidine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

AVTUVIKBCHBAAL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN1C(=O)N

Origin of Product

United States

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